molecular formula C30H27NO4 B11490193 N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-carboxamide

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-carboxamide

Cat. No.: B11490193
M. Wt: 465.5 g/mol
InChI Key: JXMJYKHDRGHNPY-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-carboxamide is a complex organic compound that belongs to the class of dibenzofuran derivatives. This compound is characterized by the presence of a dibenzofuran core, which is a fused tricyclic structure consisting of two benzene rings and one furan ring. The compound also contains a carboxamide group attached to the dibenzofuran core, along with a phenylpropyl chain substituted with two methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of appropriate biphenyl derivatives under oxidative conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the dibenzofuran derivative with an appropriate amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Attachment of the Phenylpropyl Chain: The phenylpropyl chain can be attached through a Friedel-Crafts alkylation reaction, where the dibenzofuran carboxamide is reacted with a phenylpropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides, thiols, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, thiols, amines

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated, thiolated, or aminated derivatives

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-carboxamide can be compared with other similar compounds, such as:

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide
  • N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
  • 2,8-bis(diphenylphosphino)dibenzothiophene

Properties

Molecular Formula

C30H27NO4

Molecular Weight

465.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzofuran-2-carboxamide

InChI

InChI=1S/C30H27NO4/c1-33-28-15-12-21(18-29(28)34-2)23(16-20-8-4-3-5-9-20)19-31-30(32)22-13-14-27-25(17-22)24-10-6-7-11-26(24)35-27/h3-15,17-18,23H,16,19H2,1-2H3,(H,31,32)

InChI Key

JXMJYKHDRGHNPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54)OC

Origin of Product

United States

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